molecular formula C11H12ClN3O2 B1442163 Tert-butyl 2-(3-chloropyrazin-2-YL)-2-cyanoacetate CAS No. 1260893-25-1

Tert-butyl 2-(3-chloropyrazin-2-YL)-2-cyanoacetate

Cat. No.: B1442163
CAS No.: 1260893-25-1
M. Wt: 253.68 g/mol
InChI Key: MBNOANHOMYFZOS-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(3-chloropyrazin-2-YL)-2-cyanoacetate” is a complex organic compound. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a chloro group attached to it. The tert-butyl group and the cyanoacetate group are attached to the same carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazine ring, being aromatic, would contribute to the compound’s stability. The electronegative chlorine atom and the polar cyanoacetate group could potentially influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally. Without specific data on this compound, it’s not possible to provide an analysis of its physical and chemical properties .

Scientific Research Applications

Synthesis of Derivative Compounds

Tert-butyl 2-(3-chloropyrazin-2-YL)-2-cyanoacetate is used in the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. These compounds are intermediates in the formation of derivatives of the pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system (Tsizorik et al., 2019).

Synthesis of Triazine Derivatives

The compound plays a role in synthesizing 3-hydrazino-1,2,4-triazin-5(2H)-ones, which are involved in various reactions to create derivatives with potential applications in different fields (Mironovich, 2002).

Preparation of Pyrimidinyl Acetonitriles

It is also instrumental in the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile, a compound with potential applications in various fields, including agriculture and pharmaceuticals (Dong-yuan, 2010).

Preparation of Benzyl Cyanides

The compound is used in synthesizing 3-chloro-2-nitro benzyl cyanide, a chemical that could have various industrial applications (Dong-yuan, 2009).

Pyrazole Protecting Group

In some syntheses, tert-butyl groups are used for protecting pyrazoles, indicating a potential role of tert-butyl based compounds like this compound in protecting groups during organic synthesis (Pollock & Cole, 2014).

Luminescent Materials

Derivatives of tert-butyl compounds, such as those involving tert-butyl groups, have been explored in the synthesis of luminescent materials with applications in light-emitting diodes and organic lasers (Zarins et al., 2012).

Photoluminescence Properties

Research on compounds like tert-butyl 2-cyanoacetic acid derivatives has focused on their photoluminescence and amplified spontaneous emission properties, indicating potential applications in optical materials and devices (Pervenecka et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs. Without specific information on this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards of a compound are typically determined through experimental studies and are documented in its Material Safety Data Sheet (MSDS). Without an MSDS for this specific compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it were found to have biological activity, it could be studied as a potential drug. Alternatively, if it had interesting chemical properties, it could be studied for its potential use in chemical synthesis .

Properties

IUPAC Name

tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7(6-13)8-9(12)15-5-4-14-8/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNOANHOMYFZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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